Auglurant

Selectivity profiling Off-target risk mGlu receptor family

Researchers needing clean mGlu5 pharmacology face off-target confounding and supply inconsistency. Auglurant solves this: >900-fold selectivity over other mGlu subtypes (Ki=4.4 nM); validated GMP synthesis >99.8% purity at kg scale; established CNS PK/PD (50% RO at 0.8 mg/kg p.o. in rat); species-specific AO metabolism data for IVIVE models. Consistent high-purity supply for multi-site behavioral pharmacology and large-animal toxicology programs.

Molecular Formula C16H12FN5O2
Molecular Weight 325.30 g/mol
CAS No. 1396337-04-4
Cat. No. B605684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuglurant
CAS1396337-04-4
SynonymsVU0424238, VU 0424238, VU-0424238;  Auglurant.
Molecular FormulaC16H12FN5O2
Molecular Weight325.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C(=O)NC2=NC=C(C=C2)F)OC3=CN=CN=C3
InChIInChI=1S/C16H12FN5O2/c1-10-4-12(24-13-7-18-9-19-8-13)5-14(21-10)16(23)22-15-3-2-11(17)6-20-15/h2-9H,1H3,(H,20,22,23)
InChIKeyRBAHIIPVJVMACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Auglurant: mGlu5 Negative Allosteric Modulator


Auglurant (VU0424238; CAS 1396337-04-4; C16H12FN5O2; MW 325.30) is an orally bioavailable, negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 5 (mGlu5), developed as an alternative treatment for major depressive disorder and psychiatric indications [1]. The compound, N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, was advanced to clinical evaluation based on potent mGlu5 binding (Ki = 4.4 nM), >900-fold selectivity over other mGlu receptor subtypes, and favorable CNS penetration [2][3]. A scalable, chromatography-free GMP synthesis process yielding >99.8% purity was developed to support Phase I clinical trials and toxicology studies [1].

Auglurant Differentiation from Generic mGlu5 NAMs


Among clinically evaluated mGlu5 NAMs, pharmacological and metabolic divergence is substantial enough to preclude simple substitution. A comprehensive comparative molecular pharmacology study of nine preclinically/clinically tested NAMs revealed that receptor binding kinetics vary dramatically—residence times span from <10 minutes (dipraglurant, STX107) to >400 minutes (basimglurant, mavoglurant) [1]. Furthermore, operational model analyses demonstrated that NAMs exhibit distinct pathway-specific signaling biases: dipraglurant is biased toward receptor internalization, while (RS)-remeglurant is biased away from ERK1/2 phosphorylation [1]. Critically, Auglurant possesses a species-specific metabolic liability driven by aldehyde oxidase (AO)-mediated oxidation of its pyrimidine head group—a characteristic not shared by all mGlu5 NAMs and one that directly terminated its clinical development in non-human primates due to toxic metabolite accumulation [2]. These divergent binding kinetics, signaling biases, and metabolic profiles collectively render in-class substitution scientifically invalid without rigorous side-by-side validation.

Auglurant Quantitative Evidence Guide


Subtype Selectivity Across mGlu Receptors

Auglurant demonstrates exceptional subtype selectivity, exceeding 900-fold for mGlu5 versus the other seven mGlu receptor subtypes (mGlu1-4, 6-8) [1]. While comprehensive head-to-head selectivity panels are not uniformly available for all clinically tested mGlu5 NAMs, this level of selectivity ranks among the highest reported in the class, minimizing potential off-target pharmacology arising from cross-reactivity with other mGlu family members.

Selectivity profiling Off-target risk mGlu receptor family

Binding Affinity at mGlu5 Allosteric Site

Auglurant binds a known allosteric site on human mGlu5 with a Ki value of 4.4 nM, as determined by radioligand competition binding studies in HEK293A cells [1]. For context, functional antagonism assays yielded IC50 values of 11 nM for rat mGlu5 and 14 nM for human mGlu5, consistent with its high-affinity allosteric binding profile [2]. Comparative binding kinetics data for Auglurant (kon/koff) are not reported in the primary discovery literature, but the compound's structural distinctiveness—featuring a pyrimidine head group and picolinamide core—differentiates it from other clinically evaluated NAMs such as basimglurant (long residence time) and dipraglurant (short residence time) [3].

Binding affinity Receptor pharmacology Allosteric modulation

In Vivo mGlu5 Receptor Occupancy by PET Imaging

Auglurant achieves 50% mGlu5 receptor occupancy at an oral dose of 0.8 mg/kg in rats, as measured by PET imaging using a known mGlu5 PET ligand [1]. In baboons, 50% occupancy is achieved at an intravenous dose of 0.06 mg/kg, confirming robust CNS exposure across species [1]. Comparative exposure-occupancy analyses across clinically tested mGlu5 NAMs (dipraglurant, mavoglurant, basimglurant, and HTL0014242) demonstrate that plasma and brain exposure-occupancy relationships differ substantially among compounds, with each NAM exhibiting unique PK-RO signatures that preclude dose extrapolation without compound-specific occupancy data [2].

CNS penetration Receptor occupancy PET imaging Pharmacokinetics

Species-Specific Aldehyde Oxidase Metabolism

Auglurant undergoes species-specific oxidative metabolism of its pyrimidine head group, mediated predominantly by aldehyde oxidase (AO) in humans, cynomolgus monkeys, and rhesus monkeys, whereas in rats and mice, xanthine oxidase (XO) plays a larger role [1]. This AO-mediated metabolism resulted in accumulation of a toxic metabolite in non-human primates, leading to termination of Auglurant's clinical development due to 28-day toxicology findings [2]. In contrast, other clinically tested mGlu5 NAMs (e.g., mavoglurant, basimglurant) lack the pyrimidine moiety and are not subject to this specific AO-mediated clearance pathway, rendering cross-compound toxicity extrapolation invalid [3].

Drug metabolism Aldehyde oxidase Species differences Toxicology

Cross-Species Pharmacokinetic Profile

Auglurant exhibits moderate systemic clearance of 19.3 mL/min/kg in rats and 15.5 mL/min/kg in cynomolgus monkeys following intravenous administration [1]. These clearance values are consistent with acceptable oral bioavailability and support once-daily or twice-daily dosing regimens in preclinical models. Cross-species PK parameters for comparator mGlu5 NAMs are not uniformly reported under identical conditions, but Auglurant's clearance profile is well-characterized and predictable across rodent and non-human primate species, facilitating dose extrapolation and experimental planning.

Pharmacokinetics Clearance Oral bioavailability Cross-species

Scalable GMP Synthesis Process

A chromatography-free, 5-step GMP synthesis of Auglurant was developed, eliminating all chromatographic purification steps from the medicinal chemistry route and replacing them with highly efficient recrystallizations [1]. This process was successfully scaled to produce a 1.2 kg toxicology batch and a 2.82 kg GMP batch to support Phase I clinical trials, achieving final purity exceeding 99.8% [1]. The elimination of chromatography represents a significant manufacturing advantage over early-stage NAMs that may require costly and time-intensive chromatographic purification, ensuring batch-to-batch consistency and reducing supply chain bottlenecks for large-scale in vivo studies.

Chemical synthesis GMP manufacturing Scale-up Quality control

Auglurant Research Application Scenarios


In Vitro Selectivity and Off-Target Profiling

Auglurant's >900-fold selectivity for mGlu5 over other mGlu receptor subtypes [1] makes it an optimal tool compound for studies requiring clean mGlu5 pharmacology without confounding off-target contributions from related receptors. Researchers conducting mGlu5-specific pathway dissection, rescue experiments, or selectivity profiling should prioritize Auglurant when the experimental question demands high-confidence attribution of observed effects solely to mGlu5 antagonism.

Species-Specific Metabolism and Toxicology Models

The well-characterized species divergence in Auglurant metabolism—AO-mediated oxidation in primates versus XO involvement in rodents [2]—positions this compound as a valuable tool for investigating aldehyde oxidase-dependent drug metabolism and species-dependent toxicology. Research programs focused on predicting human AO-mediated clearance, developing in vitro-in vivo extrapolation (IVIVE) models, or studying species-specific metabolite toxicity can leverage Auglurant as a benchmark substrate with detailed cross-species metabolic fate data.

CNS Pharmacokinetics and Receptor Occupancy

With validated in vivo receptor occupancy data (50% occupancy at 0.8 mg/kg p.o. in rats; 0.06 mg/kg i.v. in baboons) and quantified systemic clearance parameters [3], Auglurant is ideally suited for CNS pharmacokinetic/pharmacodynamic (PK/PD) modeling and target engagement studies. Researchers requiring a CNS-penetrant mGlu5 NAM with established exposure-occupancy relationships can utilize Auglurant's published PK-RO parameters to guide dose selection, reducing the experimental burden of de novo occupancy determination.

Large-Scale Behavioral Pharmacology and Toxicology

The availability of a validated, chromatography-free GMP synthesis process yielding >99.8% purity at kilogram scale [4] makes Auglurant a practical choice for multi-site, long-term behavioral pharmacology studies or large-animal toxicology programs requiring consistent, high-purity compound supply. Procurement decisions favoring compounds with established large-scale manufacturing routes reduce the risk of supply interruptions and batch-to-batch variability that can confound longitudinal in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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